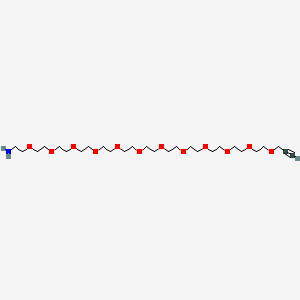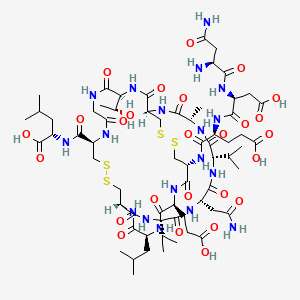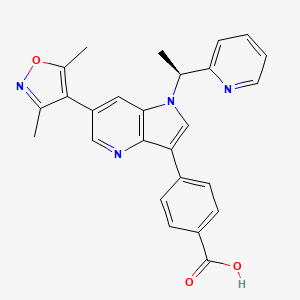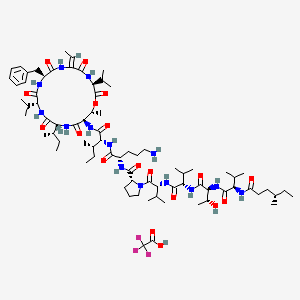
Propargyl-PEG12-amina
Descripción general
Descripción
Propargyl-PEG12-amine is a heterobifunctional polyethylene glycol (PEG) linker that contains a propargyl group and an amino group. The propargyl group is an alkyne, which is highly reactive in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). The amino group can react with carboxylic acids, activated NHS esters, and carbonyl groups to form stable amide bonds. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .
Aplicaciones Científicas De Investigación
Propargyl-PEG12-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in drug delivery systems and the development of targeted therapies.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mecanismo De Acción
Target of Action
Propargyl-PEG12-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Propargyl-PEG12-amine contains an Alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is often referred to as “click chemistry” due to its reliability, specificity, and biocompatibility . The result is a stable triazole linkage that connects the PROTAC molecule to its target .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG12-amine is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a target protein to an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which can enhance the bioavailability of the protacs it is used to construct .
Result of Action
The ultimate result of the action of Propargyl-PEG12-amine, as part of a PROTAC molecule, is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the target protein .
Action Environment
The action of Propargyl-PEG12-amine, and the PROTACs it helps to form, can be influenced by various environmental factors. These may include the presence of other proteins or molecules, the pH of the environment, and the presence of copper ions necessary for the CuAAC reaction
Análisis Bioquímico
Biochemical Properties
Propargyl-PEG12-amine plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that use the ubiquitin-proteasome system to selectively degrade target proteins . The propargyl group in Propargyl-PEG12-amine can react with azide-containing molecules in a CuAAc reaction . This property allows it to form a stable triazole linkage with target proteins, leading to their ubiquitination and subsequent degradation .
Cellular Effects
The effects of Propargyl-PEG12-amine on cells are primarily mediated through its role in the formation of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The exact effects depend on the specific target protein being degraded .
Molecular Mechanism
Propargyl-PEG12-amine exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . The propargyl group in Propargyl-PEG12-amine reacts with azide-containing molecules in a CuAAc reaction to form a stable triazole linkage . This linkage allows the PROTAC to bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
The effects of Propargyl-PEG12-amine can change over time in laboratory settings due to its role in the formation of PROTACs . The stability and degradation of the PROTACs can influence the long-term effects on cellular function
Dosage Effects in Animal Models
The effects of Propargyl-PEG12-amine in animal models would largely depend on the specific PROTAC being studied . Different dosages could lead to variations in the degradation of the target protein, potentially resulting in different physiological responses . High doses could potentially lead to off-target effects or toxicity .
Metabolic Pathways
Propargyl-PEG12-amine is involved in the metabolic pathways related to the synthesis and degradation of PROTACs . It interacts with azide-containing molecules and E3 ubiquitin ligases during the formation of PROTACs . The specific metabolic pathways and enzymes involved would depend on the specific PROTAC being synthesized .
Transport and Distribution
The transport and distribution of Propargyl-PEG12-amine within cells and tissues would be influenced by its role in the formation of PROTACs . The specific transporters or binding proteins it interacts with, as well as its localization or accumulation, would depend on the specific PROTAC being synthesized .
Subcellular Localization
The subcellular localization of Propargyl-PEG12-amine would be determined by its role in the formation of PROTACs . Depending on the specific PROTAC being synthesized, it could be directed to specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propargyl-PEG12-amine can be synthesized through a multi-step process involving the coupling of propargyl alcohol with PEG and subsequent amination. One efficient method involves the use of a magnetically reusable manganese nanocatalyst for C-N bond formation. This catalyst is synthesized by immobilizing manganese chloride on the surface of magnetic iron oxide nanoparticles modified with catechol and piperazine/phenanthroline ligands. The catalytic performance is evaluated in the synthesis of propargyl amines through A3 and KA2-coupling three-component reactions involving aromatic aldehydes or ketones, alkynes, and amines .
Industrial Production Methods: Industrial production of Propargyl-PEG12-amine typically involves large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of green and recyclable catalysts is emphasized to ensure environmentally friendly production methods .
Análisis De Reacciones Químicas
Types of Reactions: Propargyl-PEG12-amine undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms stable triazole linkages and is widely used in click chemistry.
Amide bond formation: The amino group reacts with carboxylic acids, activated NHS esters, and carbonyl groups to form stable amide bonds.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
Amide bond formation: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used to activate carboxylic acids.
Major Products:
Triazoles: Formed from CuAAC reactions.
Amides: Formed from reactions with carboxylic acids and activated esters.
Comparación Con Compuestos Similares
- Propargyl-PEG4-amine
- Propargyl-PEG8-amine
- Propargyl-PEG24-amine
Comparison: Propargyl-PEG12-amine is unique due to its optimal PEG chain length, which provides a balance between hydrophilicity and flexibility. This makes it particularly suitable for applications requiring efficient bioconjugation and minimal steric hindrance. In contrast, shorter PEG linkers like Propargyl-PEG4-amine may offer less flexibility, while longer linkers like Propargyl-PEG24-amine may introduce more steric hindrance .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53NO12/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1H,3-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVZNOYZXMNIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)

